Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzo[b,f][1,4]oxazepine derivative featuring a methyl group at position 8 and a benzyl carbamate moiety at position 2.
Properties
IUPAC Name |
benzyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-21(25)17-12-16(8-10-19(17)28-20)23-22(26)27-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZNJYCGKGQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 10,11-dihydro-11-oxodibenzo[b,f][1,4]oxazepine, which is then reacted with benzyl chloroformate under specific conditions to yield the final product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in chemical synthesis studies to explore new reaction pathways and develop novel compounds.
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in studying enzyme interactions and protein binding.
Medicine: In pharmaceutical development, this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in material synthesis, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations in Heterocyclic Core and Substituents
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Heteroatom Substitution (O vs. S):
- Oxazepine analogs (O-containing) generally exhibit higher polarity and hydrogen-bonding capacity compared to thiazepine derivatives (S-containing), influencing receptor binding and solubility .
- Thiazepine derivatives, such as 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide, show distinct LCMS profiles (e.g., m/z 302.0 [M+H+]) due to sulfur’s electron-withdrawing effects .
Substituent Positional Effects: Methyl substitution at C8 (target compound) vs. C10 (e.g., BT2) alters steric interactions. For instance, ethyl at C10 in BT2 enhances metabolic stability compared to methyl at C8 . Carbamate vs. amide/sulfonamide functional groups at C2 modulate bioactivity.
Functional Group Impact:
Biological Activity
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antidepressant effects, antitumor activity, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepine core with a benzyl carbamate moiety. Its chemical formula is , and it exhibits various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.43 g/mol |
| Structure | Dibenzo[b,f][1,4]oxazepine core with a benzyl group |
Antidepressant Properties
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In preclinical studies, compounds similar to this compound have demonstrated efficacy in reducing symptoms of depression and anxiety disorders through behavioral assays in animal models.
Antitumor Activity
The compound has also shown promise in antitumor applications. Studies have reported that oxazepine derivatives possess cytotoxic properties against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the activation of p53 and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Neuroprotection is another area where this compound exhibits potential benefits. It has been shown to protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive functions and reduced markers of inflammation in the brain. These findings suggest that the compound may be beneficial in the treatment of conditions such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Antidepressant Efficacy : A study involving a series of dibenzo[b,f][1,4]oxazepine derivatives indicated that modifications to the oxazepine ring could enhance antidepressant activity. The study utilized forced swim tests and tail suspension tests to evaluate behavioral changes in rodents.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer) demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours.
- Neuroprotection in Models : Animal models treated with the compound showed a marked decrease in neuroinflammatory markers following induced oxidative stress compared to untreated controls.
Q & A
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclocondensation steps from 12 hours to 30 minutes) while maintaining yields >80% .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance carbamate formation efficiency vs. THF .
- Temperature control : Maintaining 0–5°C during benzylation minimizes decomposition .
What is the hypothesized mechanism of action in neuropharmacological applications?
Advanced
The dibenzooxazepine core may interact with dopamine D receptors, acting as an antagonist (IC ~50 nM in preliminary assays) . The benzyl carbamate group enhances blood-brain barrier permeability (logP ~3.5 predicted via QSAR modeling) . In vitro models (e.g., SH-SY5Y neuronal cells) show inhibition of TNF-α-induced neuroinflammation (40% reduction at 10 µM) .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies in IC values (e.g., receptor binding vs. cellular assays) may arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. flow cytometry) .
- Structural analogs : Compare with 10-ethyl or 10-methyl derivatives to isolate substituent effects .
What analytical methods validate stability under physiological conditions?
Q. Advanced
- pH stability studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability in PBS indicates suitability for in vivo studies .
- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to identify major metabolites (e.g., hydrolyzed carbamate) .
How does the benzyl carbamate group influence pharmacokinetic properties?
Q. Advanced
- Bioavailability : The benzyl group increases lipophilicity (cLogP ~3.2 vs. ~2.5 for methyl analogs), enhancing membrane permeability (PAMPA assay: Pe ~5.0 × 10 cm/s) .
- Metabolism : Carbamate hydrolysis by esterases generates a primary amine metabolite, which can be quantified via LC-MS/MS .
What computational tools predict binding affinity for target receptors?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with dopamine D receptors (PDB: 6CM4). Key residues: Asp114 (hydrogen bonding), Phe389 (π-π stacking) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
How can researchers address low yield in the final cyclization step?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
